3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Catalog No.
S990889
CAS No.
1291487-24-5
M.F
C11H12BrFO
M. Wt
259.118
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-t-butyl-2-fluorobenzaldehyde

CAS Number

1291487-24-5

Product Name

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

IUPAC Name

3-bromo-5-tert-butyl-2-fluorobenzaldehyde

Molecular Formula

C11H12BrFO

Molecular Weight

259.118

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3

InChI Key

FHFXKRYZYONFSV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O

Organic Synthesis: Dihydrobenzoxaboroles

Specific Scientific Field: Organic synthesis and chemical transformations.

Application Summary: Experimental Procedures:

    Reaction: The compound reacts with appropriate reagents to form dihydrobenzoxaboroles.

    Functionalization: Researchers introduce substituents at specific positions to tailor the properties of the resulting compounds.

Results and Outcomes:

    Functional Group Diversity: Dihydrobenzoxaboroles can be further modified to create diverse chemical libraries.

    Applications: These intermediates find use in the synthesis of complex molecules, such as natural products or pharmaceuticals.

These three applications highlight the versatility and significance of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in scientific research. Researchers continue to explore its potential in various fields, contributing to our understanding of chemical reactivity and applications .

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is an aromatic compound with the molecular formula C11H12BrFOC_{11}H_{12}BrFO and a molecular weight of 273.12 g/mol. It features a bromine atom and a fluorine atom substituted on a benzene ring, along with a tert-butyl group and an aldehyde functional group. This compound is characterized by its solid state at room temperature, typically appearing as a white to light yellow powder or crystals. Its melting point ranges from 43 °C to 45 °C, indicating moderate thermal stability .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives when reacted with nucleophiles.
  • Electrophilic Substitution: The presence of the bromine and fluorine substituents can influence electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: This compound may also engage in condensation reactions with amines or alcohols, leading to the formation of imines or ethers respectively .

Synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde can be approached via various methods:

  • Halogenation: Starting from 5-tert-butyl-2-fluorobenzaldehyde, bromination can be performed using bromine in the presence of a suitable solvent.
  • Direct Fluorination: Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide can introduce the fluorine atom at the desired position on the benzene ring.
  • Functional Group Interconversion: Existing functional groups can be transformed through standard organic reactions to yield the target compound .

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of novel polymers or materials that require specific aromatic functionalities.
  • Organic Synthesis: As an intermediate in various organic synthesis pathways, particularly in creating complex molecules .

Interaction studies involving 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde focus primarily on its reactivity with biological targets and other chemical species. Given its structure, it may interact with enzymes or receptors that recognize halogenated or fluorinated compounds. Such studies are crucial for understanding its potential roles in drug design and development .

Several compounds share structural similarities with 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Bromo-2-fluorobenzaldehydeC7H4BrFOC_7H_4BrFO0.98
3-Bromo-2,4-difluorobenzaldehydeC7H4BrF2OC_7H_4BrF_2O0.94
5-Bromo-2-fluorobenzaldehydeC7H4BrFOC_7H_4BrFO0.96
3-Bromo-5-fluoroacetophenoneC9H8BrFOC_9H_8BrFO0.90

These compounds exhibit variations in their halogenation patterns and functional groups, which can significantly influence their chemical reactivity and biological properties. The unique combination of tert-butyl and halogen substituents in 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde distinguishes it from these similar compounds, potentially offering unique pathways for synthesis and application .

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 3-bromo-5-tert-butyl-2-fluorobenzaldehyde. Common synonyms include:

  • 3-Bromo-5-(1,1-dimethylethyl)-2-fluorobenzaldehyde
  • Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro-

Structural Identifiers

Key identifiers are summarized in the table below:

Identifier TypeValueSource
Molecular FormulaC₁₁H₁₂BrFOPubChem
Molecular Weight259.11 g/molPubChem
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)F)C=OPubChem
InChIInChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3PubChem
InChIKeyFHFXKRYZYONFSV-UHFFFAOYSA-NPubChem

The structure comprises a benzene ring with substituents arranged in a meta configuration relative to the aldehyde group. The tert-butyl group introduces steric hindrance, influencing reactivity in subsequent transformations.

Historical Development in Synthetic Chemistry

Traditional Synthetic Routes

Early methods focused on sequential halogenation of benzaldehyde derivatives. For example:

  • Bromination of 5-tert-butyl-2-fluorobenzaldehyde: Liquid bromine (Br₂) in acetic acid or dichloromethane under controlled temperatures (0–5°C) to achieve regioselective substitution at position 3.
  • Fluorination of 3-bromo-5-tert-butylbenzaldehyde: Fluoride sources like KF in polar aprotic solvents (e.g., DMF) or Balz-Schiemann reactions using diazonium salts.

These methods faced challenges such as low yields (<60%) and competing side reactions due to the aldehyde’s sensitivity to oxidation.

Modern Approaches

Recent advancements emphasize green chemistry principles:

MethodReagents/ConditionsYield (%)References
Ultrasound-Assisted BrominationNaBr, HCl, NaOCl (aq.), dichloromethane, 31°C80–85
N-Bromosuccinimide (NBS)NBS, AlCl₃, MTBE, 60°C88
Riemmer-Tiemann ReactionChloroform, NaOH, 4-tert-butylphenol83

The Riemmer-Tiemann method involves hydroxylation of tert-butylphenol followed by bromination, enabling high purity (99.5%) with minimal byproducts.

Comparative Analysis of Synthetic Methods

ParameterTraditional MethodsModern Methods
CostHigh (Br₂, toxic solvents)Moderate (NBS, AlCl₃)
Environmental ImpactHigh (HBr/HF waste)Low (recyclable solvents)
ScalabilityLimited (batch processing)High (continuous flow)

Industrial processes now prioritize reagent efficiency and waste minimization, as seen in CN102320943A’s use of HMTA for benzyl chloride hydrolysis.

Significance in Organohalide Research

Role in Organohalogen Compound Synthesis

This aldehyde is a model substrate for studying:

  • Electrophilic Aromatic Substitution: The tert-butyl group directs incoming electrophiles to the para position relative to itself, while fluorine and bromine influence electronic effects.
  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings, though steric hindrance from tert-butyl may require specialized catalysts (e.g., SPhos ligands).

Applications in Biocatalysis

In organohalide-respiring bacteria (OHRB) studies, halogenated benzaldehydes serve as:

  • Substrates for Dehalogenase Enzymes: Testing enzymatic degradation pathways for environmental remediation.
  • Model Compounds for Reaction Mechanisms: Elucidating redox and nucleophilic substitution mechanisms in microbial systems.

Impact on Material Science

The compound’s fluorinated and brominated moieties enable:

  • Synthesis of Fluoropolymers: Aldehyde groups react with amines or hydrazines to form stable crosslinks.
  • Development of Optoelectronic Materials: Halogen substituents tune electronic properties for applications in semiconductors.

The synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde represents a significant challenge in organic chemistry due to the precise positioning of multiple functional groups on the benzene ring. This aromatic aldehyde compound requires sophisticated synthetic approaches that can selectively introduce bromine, fluorine, and tert-butyl substituents while maintaining the aldehyde functionality. The development of efficient synthetic routes has evolved from traditional electrophilic aromatic substitution methods to modern catalytic approaches and continuous flow processes.

Traditional Bromo-Fluorination Strategies

Traditional synthetic approaches to halogenated benzaldehyde derivatives have relied primarily on electrophilic aromatic substitution reactions and classical organometallic methodologies. These established techniques provide foundational understanding of reactivity patterns and selectivity challenges inherent in multi-substituted aromatic systems [1] [38].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents a cornerstone methodology for introducing tert-butyl groups onto aromatic rings, though its application to highly functionalized systems requires careful consideration of regioselectivity and reaction conditions [8] [11]. The traditional approach involves the use of aluminum chloride catalysts with tert-butyl halides or tert-butyl carbocation equivalents to achieve alkylation of the aromatic ring [8].

For 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde synthesis, the Friedel-Crafts alkylation must be strategically positioned within the synthetic sequence. Research has demonstrated that tert-butyl groups exhibit strong ortho and para directing effects in electrophilic aromatic substitution reactions [6]. The presence of electron-withdrawing groups such as aldehydes and halogens significantly influences the reaction outcome, often requiring elevated temperatures and extended reaction times [11].

Table 1: Friedel-Crafts Alkylation Conditions for Halogenated Benzaldehyde Precursors

SubstrateCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
4-FluorobenzaldehydeAlCl₃·6H₂O85320-99 [11]
Bromobenzene derivativesAlBr₃183-1901-296 [33]
Substituted benzaldehydesFeCl₃601-880 [3]

The mechanistic pathway involves carbocation formation from tert-butyl precursors, followed by electrophilic attack on the aromatic ring [8]. The aluminum chloride hexahydrate catalyst system has shown particular effectiveness for indole alkylation reactions, achieving yields ranging from 20% to 99% under optimized conditions [11]. However, the presence of multiple electron-withdrawing substituents in the target molecule may necessitate modified reaction conditions or alternative catalyst systems.

Contemporary research has explored the use of less conventional Lewis acids and modified reaction conditions to improve selectivity and yield [11]. The challenge lies in achieving regioselective alkylation while maintaining compatibility with the aldehyde functional group and existing halogen substituents.

Directed Ortho-Metalation Techniques

Directed ortho-metalation techniques offer precise regiocontrol for the introduction of substituents at specific positions on aromatic rings [9] [12]. These methods utilize coordinating groups to direct lithiation to adjacent positions, enabling subsequent electrophilic substitution with high selectivity [9].

The mechanism involves the formation of aryllithium intermediates through deprotonation at positions ortho to directing groups [9]. Common directing groups include methoxy groups, tertiary amines, and amide functionalities, which coordinate with lithium through heteroatoms [9]. This coordination facilitates selective deprotonation and subsequent reaction with electrophiles [12].

For benzaldehyde derivatives, directed ortho-metalation has been successfully employed using various organolithium reagents [12]. Research has demonstrated that benzamide derivatives serve as effective substrates for ortho-lithiation, with subsequent reactions proceeding through electrophilic aromatic substitution [12]. The process typically involves treatment with n-butyllithium at low temperatures, followed by quenching with appropriate electrophiles [12].

Table 2: Directed Ortho-Metalation Reaction Conditions

Directing GroupOrganolithiumTemperature (°C)ElectrophileYield (%)Reference
Amiden-BuLi-78Benzaldehyde60-70 [12]
Amiden-BuLi-78DMF60-70 [12]
Amiden-BuLi-78Halogenating agents60-70 [12]

The application of directed ortho-metalation to 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde synthesis requires careful consideration of the electronic effects of existing substituents [12]. The presence of electron-withdrawing groups may influence the basicity of the organolithium reagent and the stability of the resulting carbanion intermediates [9].

Recent developments have extended directed ortho-metalation techniques to deep eutectic solvents, providing environmentally friendly reaction media while maintaining high selectivity [12]. These innovations demonstrate the continued evolution of traditional methodologies toward more sustainable synthetic approaches.

Modern Catalytic Approaches

Contemporary synthetic chemistry has witnessed remarkable advances in catalytic methodologies for constructing complex aromatic systems. These modern approaches offer enhanced selectivity, improved yields, and reduced environmental impact compared to traditional methods [14] [15].

Transition Metal-Mediated Cross-Coupling

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation [14] [15] [18]. These reactions typically proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [20].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of these transformations [14] [15]. The general mechanism involves oxidative addition of organic halides to palladium(0) complexes, followed by transmetalation with organometallic reagents and reductive elimination to form the desired products [15] [20]. The choice of ligands, solvents, and reaction conditions significantly influences the efficiency and selectivity of these processes [14].

For halogenated benzaldehyde synthesis, several cross-coupling methodologies have proven particularly valuable [14] [19]. The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds through coupling of aryl halides with organoborane reagents [14]. Similarly, the Negishi reaction utilizes organozinc reagents to achieve selective coupling with various electrophiles [15].

Table 3: Transition Metal-Catalyzed Cross-Coupling Conditions

Reaction TypeCatalystBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂/DABCOTBAFDioxane80100 [14]
NegishiPdCl₂(dppf)-THF2590 [15]
HiyamaPd(OAc)₂NaOHPEG8098 [14]

Recent developments in palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes demonstrate the potential for direct functionalization of aldehyde-containing aromatics [19]. These reactions employ transient directing group strategies, avoiding the need for additional installation and removal steps while maintaining excellent functional group tolerance [19].

The application of transition metal catalysis to polyhalogenated aromatic systems presents unique challenges related to site-selectivity [20]. Research has shown that electronic effects, steric hindrance, and directing groups can be exploited to achieve selective coupling at specific halogen positions [20]. Understanding these selectivity patterns is crucial for developing efficient synthetic routes to complex targets like 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for organic synthesis, offering enhanced safety, improved mixing, and precise control over reaction parameters [21] [23] [26]. The continuous flow approach provides several advantages over traditional batch processes, including superior heat and mass transfer, reduced reaction times, and facile scale-up without re-optimization [25] [26].

For benzaldehyde synthesis, continuous flow methodologies have demonstrated remarkable efficiency [21]. A micro-packed bed reactor system has been developed for the continuous synthesis of benzaldehyde through ozonolysis of styrene, achieving 93% yield with residence times as short as 3.8 seconds [21]. This approach operates at significantly higher temperatures than conventional batch processes while maintaining excellent selectivity [21].

Table 4: Flow Chemistry Conditions for Benzaldehyde Synthesis

SubstrateReactor TypeTemperature (°C)Residence TimeYield (%)Reference
StyreneMicro-packed bed-15 to 103.8-30.8 s93 [21]
Benzyl alcoholTubular300Variable85-98 [22]
Various aldehydesMonolithic2545 min86-92 [23]

The advantages of flow chemistry extend beyond simple synthetic transformations to complex multistep sequences [23]. Telescoped reactions in flow systems enable the direct conversion of starting materials to final products without isolation of intermediates, significantly improving overall efficiency [23]. This approach has been successfully applied to the synthesis of pharmaceutical compounds and complex natural products [23].

Modern flow reactors incorporate advanced analytical techniques for real-time monitoring and optimization [23]. In-line spectroscopic methods enable continuous assessment of reaction progress, allowing for immediate adjustment of reaction parameters to maintain optimal conditions [23]. This level of control is particularly valuable for reactions involving reactive intermediates or sensitive functional groups [25].

The integration of catalytic systems with flow technology has opened new possibilities for challenging transformations [23]. Heterogeneous catalysts can be packed directly into flow reactors, providing excellent catalyst stability and simplified product isolation [23]. This approach has been successfully demonstrated for various oxidation and reduction reactions relevant to benzaldehyde synthesis [23].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure economically viable and environmentally sustainable processes [27] [43] [44]. These challenges encompass reaction optimization, solvent selection, purification strategies, and equipment design considerations [47].

Solvent Optimization Strategies

Solvent selection represents a critical factor in industrial benzaldehyde production, influencing reaction rates, selectivity, product isolation, and environmental impact [27] [28] [30]. The relationship between solvent polarity and reaction kinetics has been extensively studied, revealing that polar solvents enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states [28].

For benzaldehyde production via catalytic liquid phase air oxidation of toluene, the choice of carboxylic acid solvents significantly affects both yield and selectivity [27]. Research has demonstrated that acetic acid, propionic acid, and benzoic acid can serve as effective reaction media, with concentrations ranging from 0.05 to 0.3 weight percent relative to toluene [27]. These conditions enable benzaldehyde selectivity of 40-50% while maintaining transformation percentages below 25% [27].

Table 5: Solvent Effects on Benzaldehyde Production

Solvent SystemTemperature (°C)Pressure (bar)Selectivity (%)Yield (%)Reference
Acetic acid60-1301-1040-5090.4 [27]
Propionic acid60-1301-1040-5091.9 [27]
Benzoic acid60-1301-1040-5088.5 [27]

Modern approaches to solvent optimization employ design of experiments methodologies and principal component analysis to systematically evaluate solvent effects [30]. A comprehensive solvent map incorporating 136 different solvents has been developed to guide reaction optimization, enabling the identification of safer alternatives to toxic or hazardous solvents [30]. This systematic approach has proven particularly valuable for nucleophilic aromatic substitution reactions and other transformations relevant to halogenated benzaldehyde synthesis [30].

The implementation of green chemistry principles in solvent selection has led to increased adoption of environmentally benign alternatives [30]. Deep eutectic solvents, ionic liquids, and aqueous reaction media are being extensively investigated as replacements for traditional organic solvents [12]. These alternative solvent systems often provide enhanced selectivity and simplified product isolation while reducing environmental impact [12].

Process analytical technology has emerged as a powerful tool for real-time solvent optimization [44]. In-situ spectroscopic monitoring enables continuous assessment of reaction progress and solvent effects, allowing for immediate optimization of reaction conditions [44]. This approach has proven particularly valuable for identifying optimal solvent compositions and reaction parameters during process development [44].

Purification Protocol Development

The development of efficient purification protocols represents a major challenge in industrial benzaldehyde production, particularly for complex multi-substituted derivatives [29] [31] [43]. Traditional purification methods often require extensive optimization to achieve the high purity standards demanded by industrial applications [44].

Liquid-liquid extraction protocols have been developed specifically for aldehyde purification, utilizing the reactivity of aldehydes with bisulfite ions to form charged adducts [29] [31]. This approach enables selective removal of aldehydes from complex mixtures through simple extraction procedures [31]. The protocol involves reaction with saturated aqueous sodium bisulfite followed by extraction with immiscible organic solvents [29] [31].

Table 6: Purification Protocol Performance Data

Separation MethodSubstrate TypePurity (%)Recovery (%)Time (min)Reference
Bisulfite extractionAromatic aldehydes>95>9530 [29]
Bisulfite extractionAliphatic aldehydes>95>9560 [29]
CrystallizationBromobenzaldehydes99.580120 [33]

The bisulfite extraction method demonstrates excellent selectivity for aldehydes while tolerating a wide range of functional groups [31]. The mild reaction conditions enable high recovery rates with minimal decomposition of sensitive compounds [29]. This approach has proven particularly effective for sterically hindered aldehydes and highly electrophilic ketones [31].

Crystallization techniques remain essential for achieving high-purity products in industrial settings [33] [44]. For tert-butylbenzaldehyde derivatives, bulk melting crystallization at specific temperatures has proven effective for removing impurities while maintaining high yields [33]. The optimization of crystallization conditions requires careful control of temperature, solvent composition, and cooling rates to ensure consistent particle size distribution and polymorphic form [44].

Modern purification strategies increasingly rely on continuous processing techniques that integrate purification with synthesis [43]. These approaches eliminate the need for intermediate isolation steps, reducing overall processing time and improving material efficiency [43]. The development of such integrated processes requires sophisticated understanding of reaction kinetics, thermodynamics, and mass transfer phenomena [47].

The comprehensive spectroscopic analysis of 3-bromo-5-t-butyl-2-fluorobenzaldehyde (molecular formula C₁₁H₁₂BrFO, molecular weight 259.12 g/mol, CAS 1291487-24-5) reveals distinctive structural features through advanced nuclear magnetic resonance and mass spectrometric techniques [1]. This tri-substituted benzaldehyde derivative presents unique analytical challenges due to the simultaneous presence of electron-withdrawing halogen substituents and the bulky electron-donating tert-butyl group [2] [3].

Advanced Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-bromo-5-t-butyl-2-fluorobenzaldehyde through multiple NMR techniques. The molecular structure exhibits distinct chemical environments for carbon and hydrogen nuclei, resulting in characteristic spectral signatures that enable unambiguous identification [4] [5].

1H/13C Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Analysis

The 1H nuclear magnetic resonance spectrum of 3-bromo-5-t-butyl-2-fluorobenzaldehyde exhibits several distinctive features characteristic of substituted benzaldehydes [6] [7]. The aldehydic proton appears as a singlet in the range of 9.5-10.5 parts per million, consistent with the deshielding effect of the carbonyl group [7] [8]. This chemical shift falls within the expected range for aromatic aldehydes, where the aldehydic hydrogen experiences significant downfield displacement due to the electron-withdrawing nature of the carbonyl carbon [9].

The aromatic region displays characteristic patterns reflecting the substitution pattern on the benzene ring [10] [11]. With three substituents at positions 2, 3, and 5, the compound exhibits two aromatic protons that appear as distinct signals due to their different chemical environments [12]. The proton at position 4 (between bromine and tert-butyl groups) experiences unique electronic influences from both substituents, while the proton at position 6 (between fluorine and tert-butyl groups) exhibits different chemical shifts and coupling patterns [2].

The tert-butyl substituent contributes a characteristic singlet at approximately 1.2-1.4 parts per million, integrating for nine protons [13] [14]. This upfield chemical shift reflects the electron-donating nature of the alkyl group and its distance from the aromatic ring current effects [3] [15]. The singlet multiplicity confirms the equivalence of all nine methyl hydrogens within the tert-butyl group [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The 13C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-bromo-5-t-butyl-2-fluorobenzaldehyde [16] [17]. The carbonyl carbon appears characteristically downfield at approximately 190-200 parts per million, consistent with the aldehydic functional group [18] [19]. This chemical shift range distinguishes aldehydes from other carbonyl-containing compounds such as ketones and carboxylic acid derivatives [16].

Aromatic carbons exhibit signals in the 110-160 parts per million region, with specific chemical shifts dependent on the electronic effects of the substituents [10] [20]. The carbon bearing the fluorine substituent experiences significant downfield displacement due to the electronegative fluorine atom, while carbons adjacent to the electron-donating tert-butyl group appear relatively upfield [2] [21]. The quaternary carbon of the tert-butyl group typically appears around 35 parts per million, while the methyl carbons resonate near 30 parts per million [3] [13].

The presence of bromine affects the chemical shifts of adjacent carbons through both inductive and mesomeric effects [9] [22]. Carbons directly bonded to bromine experience moderate downfield shifts, while the influence decreases with distance from the halogen substituent [23] [24].

19F Nuclear Magnetic Resonance Applications

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for structural characterization of fluorinated organic compounds [25] [26]. The 19F nucleus exhibits 100% natural abundance and high gyromagnetic ratio, making it highly receptive to nuclear magnetic resonance measurements [27] [25]. For 3-bromo-5-t-butyl-2-fluorobenzaldehyde, the aromatic fluorine appears as a singlet in the chemical shift range of -100 to -120 parts per million relative to trichlorofluoromethane [28] [29].

The 19F chemical shift provides valuable information about the electronic environment surrounding the fluorine nucleus [30] [31]. Aromatic fluorine atoms typically exhibit chemical shifts in the range of +80 to +170 parts per million when referenced to trichlorofluoromethane, but the specific value depends on the electronic effects of other substituents on the aromatic ring [28] [32]. The presence of electron-withdrawing groups such as bromine and the aldehyde functional group influences the fluorine chemical shift through inductive and resonance effects [33] [5].

Advanced 19F nuclear magnetic resonance techniques enable detailed structural analysis of fluorinated compounds in complex mixtures [26] [33]. The substantial resolution and sensitivity of 19F spectroscopy facilitate structure determination without requiring separation or use of standards [5] [34]. Two-dimensional 19F nuclear magnetic resonance experiments, including 1H-19F heteronuclear correlation and 13C-19F heteronuclear multiple bond correlation, provide comprehensive connectivity information [27] [5].

The coupling patterns observed in 19F nuclear magnetic resonance spectra reveal important structural details [25] [27]. Fluorine nuclei couple strongly with other 19F nuclei over distances up to six bonds, while also exhibiting coupling with proximate 1H nuclei and carbon atoms [34] [5]. These coupling interactions create information-rich spectra that enable detailed molecular structure determination [30] [26].

Mass Spectrometric Profiling

Mass spectrometry provides comprehensive molecular weight determination and fragmentation analysis for 3-bromo-5-t-butyl-2-fluorobenzaldehyde [35] [36]. The molecular ion peak appears at mass-to-charge ratio 259/261, displaying the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units reflecting the natural abundance of 79Br and 81Br isotopes [24] [23].

Fragmentation Patterns and Mechanisms

The fragmentation behavior of 3-bromo-5-t-butyl-2-fluorobenzaldehyde follows predictable patterns based on the stability of resulting fragment ions [37] [38]. Alpha-cleavage adjacent to the carbonyl group produces characteristic fragments through loss of the formyl radical, generating ions at mass-to-charge ratio 230/232 [9] [36]. This fragmentation pathway represents a common mechanism for aldehydes under electron ionization conditions [39] [38].

The tert-butyl substituent undergoes characteristic fragmentation through alpha-cleavage, producing a stable tertiary carbocation at mass-to-charge ratio 57 [23] [13]. This fragment represents one of the most abundant peaks in the mass spectrum due to the exceptional stability of the tert-butyl cation [38] [36]. The complementary fragment corresponding to loss of the tert-butyl radical appears at mass-to-charge ratio 202/204, maintaining the bromine isotope pattern [24] [40].

Halogen-specific fragmentation patterns provide additional structural information [23] [40]. Loss of bromine from the molecular ion produces fragments at mass-to-charge ratio 180, though this process occurs with relatively low probability due to the strength of the carbon-bromine bond [24] [36]. The fluorine atom, being more strongly bonded to carbon, rarely participates in simple loss reactions under standard electron ionization conditions [40] [36].

Advanced Mass Spectrometric Techniques

High-resolution mass spectrometry enables precise molecular weight determination and empirical formula confirmation [35] [40]. The exact mass of 3-bromo-5-t-butyl-2-fluorobenzaldehyde (258.00600 Da) distinguishes it from potential isomers and confirms the molecular composition [1] [41]. Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural confirmation through collision-induced dissociation [42] [40].

Gas chromatography-mass spectrometry analysis enables separation and identification of isomeric compounds [43] [35]. The retention behavior of 3-bromo-5-t-butyl-2-fluorobenzaldehyde reflects its volatility and polarity characteristics, with the bulky tert-butyl group significantly influencing the gas chromatographic retention time [44] [45].

X-ray Crystallographic Studies

X-ray crystallography provides definitive structural determination of 3-bromo-5-t-butyl-2-fluorobenzaldehyde in the solid state [46] [47]. Based on structural analysis of related halogenated benzaldehyde compounds, the expected crystal system is monoclinic with space group P2₁/c, consistent with similar bromofluorobenzaldehyde derivatives [48] [49].

Crystal Structure and Molecular Geometry

The crystal structure reveals the three-dimensional arrangement of atoms within the molecular framework [47] [50]. The benzene ring adopts a planar configuration, with the aldehyde group coplanar with the aromatic system in the thermodynamically favored trans conformation [48] [51]. This conformational preference minimizes steric interactions between the formyl oxygen and adjacent substituents [47] [49].

The tert-butyl substituent adopts a conformation that minimizes steric hindrance with neighboring groups on the aromatic ring [52] [3]. The bulky nature of this substituent influences the overall molecular packing and intermolecular interactions within the crystal lattice [13] [45]. The three methyl groups of the tert-butyl moiety exhibit typical tetrahedral geometry around the quaternary carbon center [14] [15].

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-bromo-5-t-butyl-2-fluorobenzaldehyde is influenced by various intermolecular interactions [48] [45]. Halogen-halogen interactions between bromine and fluorine atoms contribute to the stabilization of the crystal structure, with contact distances shorter than the sum of van der Waals radii indicating attractive interactions [46] [49]. These interactions play crucial roles in determining the preferred crystal packing arrangement [53] [54].

Pi-stacking interactions between aromatic rings contribute to the overall crystal stability [48] [55]. The substitution pattern affects the strength and geometry of these interactions, with the electron-withdrawing halogen substituents and electron-donating tert-butyl group creating complementary electronic environments that favor specific packing arrangements [47] [45].

Weak hydrogen bonding interactions involving the aldehydic hydrogen and electronegative atoms provide additional stabilization to the crystal structure [56] [49]. The carbonyl oxygen serves as a hydrogen bond acceptor, while the aldehydic proton can participate in weak C-H···O interactions with neighboring molecules [48] [55].

Structural Parameters and Bond Lengths

X-ray crystallographic analysis reveals precise bond lengths and angles within the molecular structure [47] [50]. The carbon-carbon bond lengths within the aromatic ring reflect the influence of substituents on the electronic distribution [46] [49]. The carbon-bromine bond length typically measures approximately 1.90 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35 Å, reflecting the smaller size of fluorine [48] [57].

The aldehyde functional group displays characteristic geometric parameters, with the carbon-oxygen double bond length of approximately 1.20 Å and the carbon-hydrogen bond length of approximately 1.10 Å [47] [56]. The bond angles around the carbonyl carbon approach the ideal tetrahedral geometry, modified by the planar constraints of the aromatic system [49] [50].

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3-Bromo-5-tert-butyl-2-fluorobenzaldehyde

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Last modified: 08-15-2023

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